molecular formula C19H16ClN3O3 B2543772 N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 329779-15-9

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No.: B2543772
CAS No.: 329779-15-9
M. Wt: 369.81
InChI Key: HYDVYFQKWXUCGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.05–7.18 ppm : Multiplet signals for naphthalene protons (10H).
    • δ 7.64 ppm : Doublet (J = 8.2 Hz) for nitro-substituted phenyl ring protons.
    • δ 4.16 ppm : Singlet for methylene group (CH₂) linking naphthyl and amino groups.
    • δ 2.1 ppm : Singlet for acetamide methyl group (COCH₃).
  • ¹³C NMR :

    • δ 169.5 ppm : Carbonyl carbon (C=O) of acetamide.
    • δ 148.2 ppm : Nitro-bearing aromatic carbon.
    • δ 45.3 ppm : Methylene carbon (CH₂) adjacent to the amino group.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • ~1680 cm⁻¹ : Stretching vibration of the amide carbonyl (C=O).
  • ~1520 cm⁻¹ and ~1340 cm⁻¹ : Asymmetric and symmetric stretches of the nitro group (NO₂).
  • ~3300 cm⁻¹ : N–H stretching of the secondary amine.

UV-Vis Spectroscopy

The compound exhibits strong absorbance in the 250–300 nm range due to π→π* transitions in the naphthalene and nitroaryl systems. A weaker n→π* transition near 350 nm arises from the nitro group’s lone pairs.

Thermodynamic Properties and Stability Profiling

Thermal Stability

  • Melting Point : Estimated at 125–129°C based on analogs like N-(4-chloro-3-nitrophenyl)acetamide.
  • Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, with mass loss attributable to nitro group degradation.

Solubility

  • Polar solvents : Limited solubility in water (<0.1 mg/mL at 25°C).
  • Organic solvents : Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (>50 mg/mL).

Hydrolytic Stability

The acetamide bond resists hydrolysis under neutral conditions but degrades in acidic (pH < 3) or alkaline (pH > 10) media, forming 4-chloro-3-nitroaniline and 2-(naphthalen-1-ylmethylamino)acetic acid .

Table 1: Summary of Key Physicochemical Properties

Property Value/Description Source
Molecular Formula C₁₉H₁₆ClN₃O₃
Molecular Weight 369.8 g/mol
Melting Point 125–129°C (estimated)
λmax (UV-Vis) 275 nm, 350 nm
IR ν(C=O) 1680 cm⁻¹
TGA Decomposition Onset 200°C

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-17-9-8-15(10-18(17)23(25)26)22-19(24)12-21-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,21H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDVYFQKWXUCGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then reacted with 1-naphthylmethylamine under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced technologies such as micro-packed bed reactors can enhance the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide has been investigated for its potential as an anti-HIV agent . Studies have utilized density functional theory (DFT) to analyze the molecular properties and reactivity of related acetamide derivatives, suggesting that structural features such as nitrophenyl substitutions enhance their efficacy against HIV (Oftadeh et al., 2013).

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties . It has been synthesized and characterized to evaluate its effectiveness against various bacterial strains. For instance, novel derivatives have shown promising results against common pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a new antibacterial agent (Karna, 2019) .

Anticancer Research

The anticancer potential of this compound has been a focal point in several studies. The compound and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. Notably, compounds with similar structures exhibited selective cytotoxicity towards human cancer cell lines while sparing normal cells, highlighting their therapeutic promise (Rani et al., 2014) .

Case Studies

  • Synthesis and Evaluation of Anticancer Activity
    • A study synthesized various acetamide derivatives and tested their anticancer activity against multiple cell lines, revealing significant growth inhibition percentages ranging from 51.88% to 86.61% across different cancer types (ACS Publications) .
  • Antibacterial Efficacy Testing
    • The antibacterial activity was assessed using minimum inhibitory concentration (MIC) methods, with results indicating effective inhibition at concentrations around 256 µg/mL for related compounds (MDPI) .

Anti-inflammatory and Analgesic Properties

Additionally, this compound has shown potential as an anti-inflammatory and analgesic agent in preliminary studies, further expanding its applicability in therapeutic settings (Rani et al., 2014).

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Similar Pharmacophores

(a) N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide
  • Structure: Shares the 4-chloro-3-nitrophenyl group but replaces the naphthylmethylamino side chain with a thiazolyl ring.
  • Activity : Exhibits MICs of 13–27 µmol/L against S. aureus, E. coli, and C. albicans, comparable to the target compound. The thiazole ring may enhance π-π stacking with microbial enzymes, while bromine increases lipophilicity .
(b) N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
  • Structure : Features a naphthalene group but substitutes the nitro group with fluorine at the phenyl ring’s para position.
  • Activity : Structural data (e.g., dihedral angle of 60.5° between aromatic rings) suggests reduced planarity, which may limit binding efficiency compared to the nitro-substituted target compound .
  • Key Difference : Fluorine’s smaller size and weaker electron-withdrawing effect result in lower antimicrobial potency than nitro-substituted analogs .
(c) 2-Chloro-N-(4-nitrophenyl)acetamide
  • Structure: Simplifies the target compound by omitting the naphthylmethylamino group.
  • Activity : Lacks detailed MIC data, but structural simplicity correlates with reduced activity in QSAR studies. The absence of a hydrophobic side chain likely hinders membrane penetration .

Substituent Effects on Bioactivity

Compound Name Substituents on Phenyl Ring Side Chain MIC (µmol/L) Key Feature
Target Compound 4-Cl, 3-NO₂ 1-Naphthylmethylamino 13–27 High lipophilicity (logP ~4.2)
N-(4-Bromophenylthiazol-2-yl)† 4-Cl, 3-NO₂ Thiazolyl 13–27 Rigid heterocyclic core
N-(3-Cl-4-F-phenyl)-naphthyl† 3-Cl, 4-F Naphthalen-1-yl Not reported Reduced planarity
2-Chloro-N-(4-nitrophenyl)† 4-NO₂ None Not reported Low complexity

†Data derived from .

Electron-Withdrawing Groups (EWGs):
  • Nitro (–NO₂): Enhances antimicrobial activity by polarizing the phenyl ring, facilitating interactions with microbial targets .
  • Chloro (–Cl) : Increases lipophilicity and stabilizes charge transfer complexes .

Antimicrobial Activity Trends

  • Optimal Substituent Positions: Meta- and para-positions of EWGs (e.g., 3-NO₂, 4-Cl) maximize activity by aligning with enzyme active sites .
  • Hydrophobic Side Chains : The naphthylmethyl group in the target compound improves membrane penetration (logP ~4.2) compared to smaller substituents like –CH₃ or –OCH₃ .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide, also known by its CAS number 329779-15-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₄H₁₃ClN₄O₂. The compound has a molecular weight of approximately 300.74 g/mol. Its structure features a naphthylmethyl group attached to an acetamide moiety, which is further substituted with a 4-chloro-3-nitro phenyl group.

PropertyValue
Molecular FormulaC₁₄H₁₃ClN₄O₂
Molecular Weight300.74 g/mol
CAS Number329779-15-9

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitroaromatic compounds can inhibit bacterial growth by disrupting cellular processes. The presence of the nitro group in the structure is often correlated with enhanced antibacterial activity.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the inhibition of specific signaling pathways involved in cell proliferation.

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial growth or cancer cell proliferation.
  • Induction of Apoptosis : By promoting programmed cell death in malignant cells.
  • Reactive Oxygen Species Generation : Contributing to oxidative stress within target cells.

Study 1: Antimicrobial Efficacy

A study published in Molecules examined the antimicrobial efficacy of various nitro-substituted compounds, including derivatives of this compound. Results indicated that these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Study 2: Cytotoxicity Against Cancer Cells

In another research investigation, the cytotoxic effects of this compound on human cancer cell lines were evaluated. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibitory against bacteriaMolecules
CytotoxicityReduced viability in cancer cellsResearchGate

Q & A

Basic: What are the recommended synthetic routes for N-(4-chloro-3-nitrophenyl)-2-[(1-naphthylmethyl)amino]acetamide, and how can purity be optimized?

Methodological Answer:

  • Synthesis via Reflux: A common approach involves refluxing intermediates (e.g., sulfonamide derivatives) with acetic anhydride, followed by slow evaporation in ethanol to obtain crystalline products .
  • Purification: Thin-layer chromatography (TLC) on silica gel is effective for isolating intermediates, with yields ranging from 63% to 71% .
  • Yield Optimization: Multi-step syntheses (e.g., 11 steps) with careful stoichiometric control can achieve 2-5% overall yields, as demonstrated in structurally related acetamides .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Confirms regiochemistry and substituent positioning via proton and carbon shifts .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and purity, with deviations <0.005 Da indicating high accuracy .
  • X-ray Crystallography: Resolves bond angles (e.g., nitro group torsion angles of -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .

Basic: What is the antimicrobial profile of this compound, and how does it compare to structurally related derivatives?

Methodological Answer:

  • Activity Against MRSA: This compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MICs as low as 13–27 µmol/L, outperforming earlier derivatives lacking electron-withdrawing groups (-NO₂, -Cl) .

  • Comparative Data:

    OrganismMIC (µmol/L)Substituents TestedReference
    S. aureus13–27-Br, -Cl, -NO₂ at meta/para
    C. albicans~250Hydroxy/nitro groups
    E. coli1024 µg/mLSolubilized in DMSO/Tween 80

Advanced: How do substituent positions and QSAR principles influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (-NO₂, -Cl): Enhance antimicrobial activity by increasing lipophilicity (logP), facilitating membrane penetration .
  • Positional Effects: Meta-nitro substituents improve activity over ortho/para positions due to reduced steric hindrance and optimal dipole alignment .
  • Hydrogen Bonding: Naphthylmethyl groups enhance binding to microbial enzymes via π-π stacking and hydrophobic interactions .

Advanced: How can solubility challenges be addressed during in vitro assays?

Methodological Answer:

  • Solubilization Protocol: Prepare stock solutions using 5% DMSO + 2% Tween 80 in distilled water, ensuring final concentrations ≤1024 µg/mL to avoid solvent toxicity .
  • Stability Testing: Monitor precipitation via dynamic light scattering (DLS) over 24 hours at 25°C.

Advanced: What crystallographic insights are available for structural analogs, and how do they inform drug design?

Methodological Answer:

  • Torsion Angles: In analogs like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, nitro groups deviate from the aromatic plane (torsion angles: -16.7° and 160.9°), influencing π-backbone interactions .
  • Intermolecular Interactions: Head-to-tail C–H⋯O hydrogen bonds (2.8–3.1 Å) stabilize crystal packing, a feature exploitable for co-crystallization with target proteins .

Advanced: How should researchers resolve contradictions in reported MIC values across studies?

Methodological Answer:

  • Variable Testing Conditions: Discrepancies arise from differences in solvent systems (e.g., DMSO vs. aqueous buffers) and inoculum sizes. Standardize protocols using CLSI guidelines .
  • Substituent Positioning: Meta-nitro derivatives show 10-fold lower MICs than para-nitro analogs, emphasizing the need for precise structural documentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.